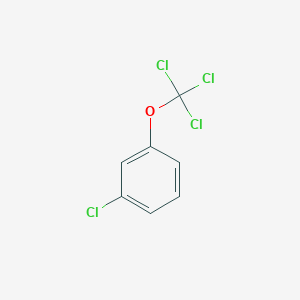

3-(Trichloromethoxy)chlorobenzene

Description

3-(Trichloromethoxy)chlorobenzene is a chlorinated aromatic compound with the molecular formula C₇H₄Cl₄O. Its structure consists of a benzene ring substituted with a chlorine atom at the 3-position and a trichloromethoxy group (-O-CCl₃) at the adjacent position. This compound is likely synthesized via electrophilic substitution reactions, such as chlorination using phosphorus oxychloride (POCl₃) in chlorobenzene, a method analogous to procedures described in the synthesis of related chlorinated aromatics .

Properties

IUPAC Name |

1-chloro-3-(trichloromethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl4O/c8-5-2-1-3-6(4-5)12-7(9,10)11/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTPDMXEKLOAAX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC(Cl)(Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trichloromethoxy)chlorobenzene typically involves the photochlorination of anisole (methoxybenzene) with chlorine gas in the presence of a catalyst. The reaction is carried out in a solvent under light exposure, which facilitates the chlorination process. The general reaction conditions include:

Reactants: Anisole and chlorine gas

Catalyst: Often a metal halide such as ferric chloride

Solvent: Commonly used solvents include carbon tetrachloride or chloroform

Temperature: Room temperature to slightly elevated temperatures

Light Source: UV light or sunlight to initiate the chlorination

The reaction proceeds as follows:

C6H5OCH3+3Cl2→C6H4(OCHCl3)+3HCl

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and efficiency, often involving continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

3-(Trichloromethoxy)chlorobenzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.

Reduction Reactions: The trichloromethoxy group can be reduced to a methoxy group using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether

Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium

Major Products

Substitution: Formation of substituted chlorobenzenes

Reduction: Formation of methoxybenzene derivatives

Oxidation: Formation of quinones or other oxidized products

Scientific Research Applications

3-(Trichloromethoxy)chlorobenzene has diverse applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: Studied for its potential biological activity and interactions with biomolecules.

Medicine: Investigated for its role in drug development and as a precursor for active pharmaceutical ingredients.

Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Trichloromethoxy)chlorobenzene involves its interaction with molecular targets through its reactive trichloromethoxy group. This group can undergo nucleophilic substitution, leading to the formation of covalent bonds with nucleophilic sites on biomolecules or other chemical entities. The pathways involved include:

Nucleophilic Substitution: Reaction with nucleophiles such as amines or thiols

Oxidative Pathways: Formation of reactive intermediates that can further react with other molecules

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison highlights key differences in structure, properties, and toxicity between 3-(Trichloromethoxy)chlorobenzene and related chlorinated aromatics.

Table 1: Structural and Physical Properties

Key Observations:

Substituent Effects on Boiling Points : The trichloromethoxy group (-O-CCl₃) increases molecular weight and polarity compared to simple chloro or bromo substituents, likely elevating the boiling point beyond that of chlorobenzene (132°C) or 1,2,4-trichlorobenzene (213°C) .

Solubility : Like most chlorinated aromatics, this compound is expected to be hydrophobic, aligning with the low water solubility of chlorobenzene and trichlorobenzenes .

Reactivity : The electron-withdrawing trichloromethoxy group may reduce electrophilic substitution reactivity compared to chlorobenzene, similar to nitro or carbonyl substituents .

Table 2: Toxicological and Environmental Profiles

Key Observations:

Toxicity: The high chlorine content in this compound may correlate with increased hepatotoxicity or carcinogenicity, as seen in trichlorobenzenes .

Degradation: Under thermal or photolytic conditions, the trichloromethoxy group may cleave to release toxic intermediates like chlorophenols or trichloromethoxide ions (CCl₃O⁻), analogous to the degradation of chlorobenzene to dichlorobenzenes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.